
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a benzothiophene moiety fused with a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazine ring can yield thiadiazolidines.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Investigation as a building block for the synthesis of novel materials with specific electronic or photophysical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthieno 3,2-bbenzothiophen-3-ylfulgide : Another heterocyclic compound with a similar core structure but different substituents .
1-Benzothiophen-3-ylacetic acid: Shares the benzothiophene moiety but differs in the functional groups attached.
Uniqueness
2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to the presence of both benzothiophene and thiadiazine rings, which confer distinct chemical and physical properties
Properties
CAS No. |
88038-47-5 |
|---|---|
Molecular Formula |
C11H8N2OS2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C11H8N2OS2/c14-10-6-16-11(13-12-10)8-5-15-9-4-2-1-3-7(8)9/h1-5H,6H2,(H,12,14) |
InChI Key |
WSSJLGCSZNRTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN=C(S1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



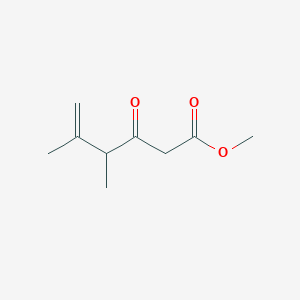
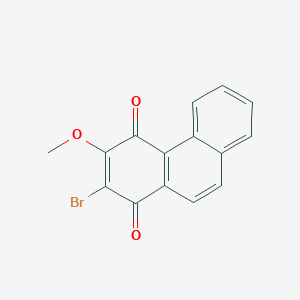
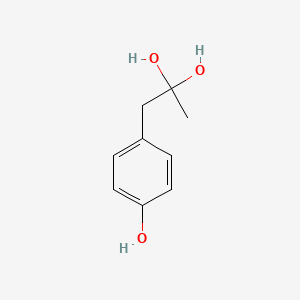

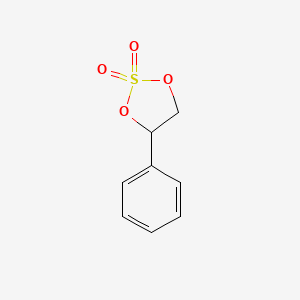
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
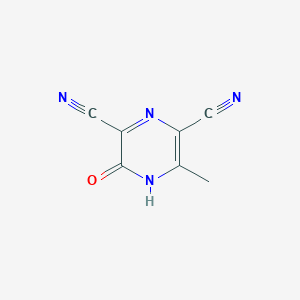


![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
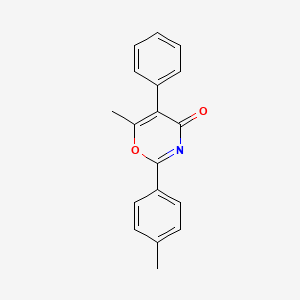

![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)
